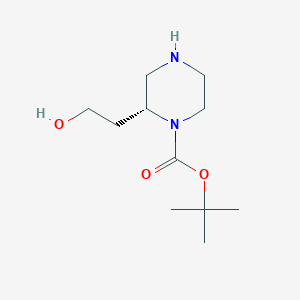

(R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperazine, featuring a tert-butyl group and a hydroxyethyl moiety

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with piperazine

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reaction.

Types of Reactions:

Oxidation: The hydroxyethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the hydroxy group, resulting in a different derivative.

Substitution Reactions: The piperazine ring can undergo substitution reactions with various reagents to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Hydroxyethylpiperazine-1-carboxylate derivatives.

Reduction: Piperazine derivatives without the hydroxy group.

Substitution: Piperazine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Drug Development

(R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate has been investigated as a potential scaffold for developing novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity or target specificity. For instance, its derivatives have been synthesized and evaluated for their efficacy against various bacterial strains, including multidrug-resistant Acinetobacter baumannii.

Case Study: Efflux Pump Inhibition

A study explored the synthesis of piperazine analogs to inhibit efflux pumps in Acinetobacter baumannii, which is known for its antibiotic resistance. The results indicated that compounds derived from this compound exhibited significant inhibitory activity on efflux pumps, suggesting their potential as adjuvants in antibiotic therapy .

Neurological Research

The compound's ability to penetrate the blood-brain barrier (BBB) makes it a candidate for neurological applications. Research has focused on its use in developing treatments for neurological disorders where modulation of neurotransmitter systems is required.

Example: Neuroprotective Studies

Research involving piperazine derivatives has shown promise in neuroprotection, particularly in models of neurodegeneration. The structural modifications derived from this compound have been linked to enhanced neuroprotective effects, indicating its potential role in treating conditions like Alzheimer's disease .

Biochemical Assays

The compound has been utilized in various biochemical assays to study enzyme interactions and receptor binding affinities. Its derivatives serve as important tools in pharmacological studies aimed at understanding drug-receptor dynamics.

Example: Receptor Binding Studies

Studies have employed this compound analogs to evaluate their binding affinity to serotonin receptors, which are implicated in mood regulation and anxiety disorders. The findings suggest that specific modifications can enhance receptor selectivity and potency .

Synthetic Biology

In synthetic biology, this compound serves as a building block for synthesizing more complex molecules with desired biological activities. Its versatility allows researchers to explore new pathways for drug discovery.

Mecanismo De Acción

The mechanism by which (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparación Con Compuestos Similares

tert-Butyl Piperazine-1-carboxylate: Lacks the hydroxyethyl group.

2-(2-Hydroxyethyl)piperazine-1-carboxylate: Lacks the tert-butyl group.

tert-Butyl 2-(2-aminopropyl)piperazine-1-carboxylate: Similar structure with an aminopropyl group instead of hydroxyethyl.

Uniqueness: The presence of both the tert-butyl group and the hydroxyethyl moiety in (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate provides unique chemical properties that distinguish it from similar compounds. This combination can influence its reactivity, solubility, and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

(R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate, commonly referred to as (R)-Boc-HPip, is a chemical compound with notable potential in pharmacological applications due to its unique structural features. This compound has garnered interest in drug discovery and development, particularly for its interactions with biological targets related to neurological functions and receptor modulation.

Chemical Structure and Properties

- Molecular Formula : C_{12}H_{22}N_{2}O_{3}

- Molecular Weight : Approximately 266.76 g/mol

- IUPAC Name : tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate; hydrochloride

The compound consists of a piperazine ring substituted with a hydroxylethyl group and a tert-butyl ester, enhancing its solubility and stability in various applications .

Research indicates that (R)-Boc-HPip may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions. The presence of the hydroxylethyl group suggests potential binding interactions with various biological targets, including those involved in neurodegenerative diseases .

Pharmacological Effects

- Neuroprotective Potential : Initial studies suggest that (R)-Boc-HPip may exhibit neuroprotective properties, potentially beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Receptor Modulation : The compound's structural similarities to known bioactive molecules indicate possible interactions with neurotransmitter receptors, which could modulate synaptic transmission and neuronal plasticity .

- Anti-inflammatory Activity : There is evidence suggesting that (R)-Boc-HPip may have anti-inflammatory effects, which are critical in the context of neuroinflammation associated with various neurological diseases .

Study on Neuroprotective Effects

In a recent study, the effects of (R)-Boc-HPip were evaluated in a mouse model of neurodegeneration. Mice treated with varying doses of the compound showed significant improvements in cognitive function as measured by maze tests compared to control groups. The study highlighted the compound's potential to enhance synaptic plasticity and reduce neuroinflammatory markers .

Interaction Studies

A series of binding affinity assays were conducted to assess the interactions between (R)-Boc-HPip and various neurotransmitter receptors. The results indicated that the compound has a moderate affinity for serotonin receptors, which are crucial for mood regulation. This finding supports further exploration into its use as an antidepressant or anxiolytic agent .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotective | Potential benefits in neurodegenerative diseases | |

| Receptor Modulation | Interaction with neurotransmitter receptors | |

| Anti-inflammatory | Reduction of neuroinflammatory markers | |

| Cognitive Enhancement | Improvement in maze test performance |

Propiedades

IUPAC Name |

tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZBHDCFUFVAOH-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.